NBI 27914 is a synthetic, small-molecule compound that acts as a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). [, ] It is widely used in preclinical research to investigate the role of the CRF1 receptor in various physiological and pathological processes. [, ] NBI 27914 is particularly valuable for dissecting the distinct roles of CRF1 and CRF2 receptors, especially when used in conjunction with selective CRF2 antagonists or agonists. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
NBI 27914 acts as a competitive antagonist at the CRF1 receptor. [] It binds to the receptor, blocking the binding site for the endogenous ligands corticotropin-releasing hormone (CRH) and urocortin 1. [, ] This antagonism prevents the activation of intracellular signaling pathways downstream of CRF1, effectively inhibiting the biological effects mediated by this receptor subtype. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7